molecular formula C23H27ClN4O6 B297534 2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide

2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide

Cat. No.: B297534
M. Wt: 490.9 g/mol
InChI Key: REYXDZZFIZNOAV-LGJNPRDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific literature.

Mechanism of Action

The mechanism of action of compound X is not fully understood. However, it is believed that it works by inhibiting certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the disruption of cellular function, ultimately leading to the death of cancer cells or the reduction of inflammation.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (cell death) in cancer cells and inhibit the growth of cancer cells. It has also been shown to reduce inflammation in various diseases. In addition, it has been shown to inhibit the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using compound X in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. This makes it a valuable tool for studying the mechanisms involved in cancer and inflammation. However, one of the limitations of using compound X is its complex synthesis method, which requires expertise in organic chemistry.

Future Directions

There are several future directions for research on compound X. One area of research could focus on optimizing the synthesis method to make it more efficient and cost-effective. Another area of research could focus on studying the mechanism of action of compound X to gain a better understanding of how it works. Additionally, future research could focus on exploring the potential applications of compound X in other fields, such as antimicrobial therapy.

Synthesis Methods

The synthesis of compound X involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 3-methoxybenzaldehyde with 2,4-dihydroxybenzaldehyde in the presence of a base to form a Schiff base. The Schiff base is then reacted with 3-chloro-2-methylaniline to form an imine. The imine is then reacted with ethyl oxalyl chloride to form a hydrazone. The final step involves the reaction of the hydrazone with 3-methoxypropylamine and acetic anhydride to form compound X.

Scientific Research Applications

Compound X has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various diseases. In addition, compound X has been studied for its antimicrobial properties and has shown potential in inhibiting the growth of various bacteria and fungi.

Properties

Molecular Formula

C23H27ClN4O6

Molecular Weight

490.9 g/mol

IUPAC Name

N//'-[(E)-[4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-N-(3-methoxypropyl)oxamide

InChI

InChI=1S/C23H27ClN4O6/c1-15-17(24)6-4-7-18(15)27-21(29)14-34-19-9-8-16(12-20(19)33-3)13-26-28-23(31)22(30)25-10-5-11-32-2/h4,6-9,12-13H,5,10-11,14H2,1-3H3,(H,25,30)(H,27,29)(H,28,31)/b26-13+

InChI Key

REYXDZZFIZNOAV-LGJNPRDNSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)COC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NCCCOC)OC

SMILES

CC1=C(C=CC=C1Cl)NC(=O)COC2=C(C=C(C=C2)C=NNC(=O)C(=O)NCCCOC)OC

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)COC2=C(C=C(C=C2)C=NNC(=O)C(=O)NCCCOC)OC

Origin of Product

United States

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